N-[2-(4-fluorophenyl)-1-hydroxy-2-oxoethyl]acetamide is a synthetic organic compound characterized by its unique molecular structure and potential applications in scientific research. The compound's molecular formula is , and it has a molecular weight of approximately 239.23 g/mol. This compound falls under the category of acetamides, which are derivatives of acetic acid where one hydrogen atom is replaced by an amine group.
The compound can be sourced from various chemical supply companies and research institutions that specialize in organic synthesis. Information regarding its properties and synthesis can be found in databases such as PubChem and BenchChem, which provide detailed chemical data and procurement options.
N-[2-(4-fluorophenyl)-1-hydroxy-2-oxoethyl]acetamide is classified as:
The synthesis of N-[2-(4-fluorophenyl)-1-hydroxy-2-oxoethyl]acetamide typically involves multi-step reactions starting from readily available precursors. The general synthetic route may include:
The synthesis often requires careful control of reaction conditions, including temperature, solvent choice, and reaction time. Techniques such as thin-layer chromatography (TLC) are employed to monitor reaction progress, while purification methods like column chromatography are used to isolate the desired product.
The molecular structure of N-[2-(4-fluorophenyl)-1-hydroxy-2-oxoethyl]acetamide features:
CC(=O)NCC(C(=O)C1=CC=C(C=C1)F)O
N-[2-(4-fluorophenyl)-1-hydroxy-2-oxoethyl]acetamide can participate in various chemical reactions typical for acetamides, including:
Reactions are typically carried out under controlled conditions, using solvents such as dichloromethane or ethanol, and may require catalysts or specific pH conditions to facilitate the desired transformations.
N-[2-(4-fluorophenyl)-1-hydroxy-2-oxoethyl]acetamide has potential applications in:
CAS No.: 4444-26-2
CAS No.: 802590-64-3
CAS No.: 102-94-3
CAS No.: 543-81-7
CAS No.: 28593-90-0
CAS No.: 39731-48-1